molecular formula C60H88N16O10 B055849 Xenopsin-Related Peptide 2 CAS No. 117442-29-2

Xenopsin-Related Peptide 2

Cat. No.: B055849
CAS No.: 117442-29-2
M. Wt: 1193.4 g/mol
InChI Key: WRKGJJMTAAGKOY-NAURNBLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH is a peptide composed of ten amino acids: phenylalanine, histidine, proline, lysine, arginine, proline, tryptophan, isoleucine, and leucine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic functions, and structural roles within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include:

    N,N’-Diisopropylcarbodiimide (DIC): or for activation.

    N-Hydroxybenzotriazole (HOBt): or as coupling additives.

    Trifluoroacetic acid (TFA): for deprotection and cleavage.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.

    Reduction: Disulfide bonds within peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues within peptides can be substituted through chemical modification, such as acetylation or methylation.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Acetic anhydride for acetylation, methyl iodide for methylation.

Major Products

The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Chemistry

Peptides like H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH are used as model compounds in studying peptide synthesis, structure-activity relationships, and peptide-based catalysis.

Biology

In biological research, such peptides are used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine

Peptides have therapeutic potential and are used in drug development for conditions such as cancer, diabetes, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food products.

Mechanism of Action

The mechanism of action of peptides like H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The specific pathways and targets depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-OH: A similar peptide lacking the leucine residue.

    H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-NH₂: A similar peptide with an amide group at the C-terminus instead of a hydroxyl group.

    H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-Gly-OH: A similar peptide with an additional glycine residue.

Uniqueness

The uniqueness of H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH lies in its specific sequence, which determines its biological activity and interactions. The presence of both hydrophobic and hydrophilic residues allows it to interact with diverse molecular targets, making it versatile in various applications.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66)/t36-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGJJMTAAGKOY-NAURNBLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H88N16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1193.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xenopsin-Related Peptide 2
Reactant of Route 2
Xenopsin-Related Peptide 2
Reactant of Route 3
Xenopsin-Related Peptide 2
Reactant of Route 4
Xenopsin-Related Peptide 2
Reactant of Route 5
Xenopsin-Related Peptide 2
Reactant of Route 6
Xenopsin-Related Peptide 2

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